

Comprehensive Technical Guide: Clomethiazole as a Sedative, Hypnotic, and Anticonvulsant Agent

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Compound Focus: Clomethiazole

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Introduction and Basic Pharmacology

Clomethiazole (also known as chlormethiazole) is a sedative-hypnotic and anticonvulsant pharmacological agent that has been in clinical use for over six decades. First developed by Hoffmann-La Roche in the 1930s, this compound is chemically derived from the thiazole moiety of thiamine (vitamin B1), yet it exhibits potent central nervous system depressant properties rather than vitamin-like activity [1] [2]. The drug exists as a small molecule with the chemical formula C_6H_8ClNS and a molecular weight of $161.65 \text{ g}\cdot\text{mol}^{-1}$, specifically identified as 5-(2-chloroethyl)-4-methyl-1,3-thiazole [2] [3]. **Clomethiazole** is marketed under various brand names including Heminevrin (UK), Distraneurin (Germany), and Nevrin (Romania), and is available in both oral (capsules containing 192 mg **clomethiazole** base) and intravenous formulations (0.8% solution) [1] [2].

From a pharmacokinetic perspective, **clomethiazole** demonstrates rapid absorption following oral administration, with a relatively short elimination half-life of 3.6-5 hours [2]. Population pharmacokinetic studies in acute stroke patients have characterized **clomethiazole** using a two-compartment model, with an average clearance of $52.7 \text{ L}\cdot\text{h}^{-1}$ and volume of distribution of 82.5 L for a 75 kg patient [4]. These pharmacokinetic parameters are influenced by body weight and concomitant medications, with enzyme-inducing drugs such as carbamazepine increasing clearance by up to 30-40% [2] [4]. The drug undergoes extensive hepatic metabolism primarily via cytochrome P450 pathways, and it notably inhibits several CYP

enzymes including CYP2E1, CYP2B6, and possibly CYP2A6, which has implications for drug-drug interactions [2] [5].

Table 1: Fundamental Pharmacological Properties of **Clomethiazole**

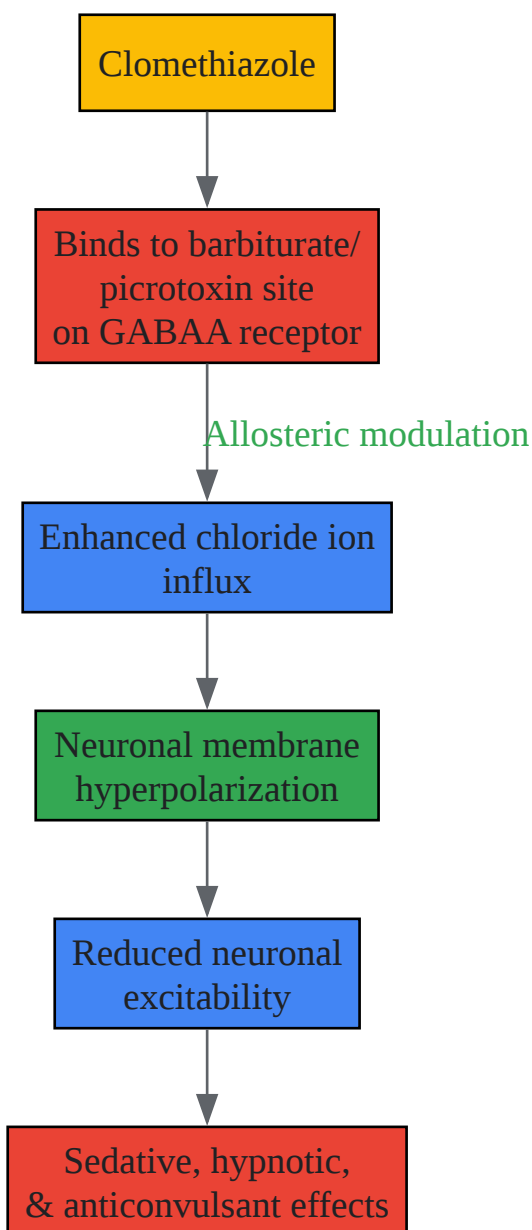
Property	Description	Reference
Chemical Formula	C ₆ H ₈ CINS	[2] [3]
Molecular Weight	161.65 g·mol ⁻¹	[2] [3]
IUPAC Name	5-(2-chloroethyl)-4-methyl-1,3-thiazole	[3]
Elimination Half-life	3.6-5 hours	[2]
Primary Mechanism	Positive allosteric modulator at GABA _a receptor	[1] [2]
Protein Binding	Not fully characterized	[3]

Mechanism of Action

GABAergic Signaling Enhancement

Clomethiazole primarily functions as a positive allosteric modulator at the γ -aminobutyric acid type A (GABA_a) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system [1] [2] [6]. Unlike benzodiazepines which bind to distinct sites on the GABA_a receptor complex, **clomethiazole** interacts with the barbiturate/picrotoxin binding site, acting as a positive allosteric modulator that enhances GABA's effects and directly modulates channel opening [1] [2]. This interaction potentiates GABAergic neurotransmission by increasing chloride ion conductance through the receptor channel, resulting in neuronal membrane hyperpolarization and reduced excitability [1] [6]. Electrophysiological studies have demonstrated that **clomethiazole** exhibits particularly high efficacy at GABA_a receptors containing the α 4 subunit, which may contribute to its unique pharmacological profile [1].

At the molecular level, **clomethiazole** enhances the receptor's response to GABA through allosteric enhancement of muscimol binding and increases the rate of dissociation of [³⁵S]butyl-bicyclophosphorothionate (TBPS), indicating GABA_A receptor-channel activation [1] [3]. The compound's effects are concentration-dependent: at micromolar concentrations, it inhibits anoxia-induced glutamate efflux and allosterically enhances GABA-mediated chloride conductance, while millimolar concentrations can directly activate GABA_A receptors independent of GABA [1]. Importantly, **clomethiazole** does not alter brain GABA concentrations nor interfere with GABA synthesis or reuptake mechanisms, focusing its action solely on receptor potentiation [1].



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*GABAergic signaling pathway of **clomethiazole***

Additional Molecular Mechanisms

Beyond its primary action on GABA_A receptors, **clomethiazole** exhibits several secondary pharmacological properties that contribute to its therapeutic effects. At higher concentrations, the drug inhibits calcium entry into neuronal tissues, a property it shares with other non-neuroprotective anticonvulsants, though this effect is considered unrelated to neuroprotection [1]. Additionally, **clomethiazole** functions as a potent inhibitor of cytochrome P450 2E1 (CYP2E1), which may contribute to its effectiveness in alcohol withdrawal by slowing ethanol metabolism and potentially reducing oxidative stress associated with alcohol metabolism [2] [7] [5]. Recent research has also suggested that **clomethiazole** may contain multiple neuroprotective pharmacophores, with some mechanisms operating independently of GABA_A receptor activation [8].

The neuroprotective properties of **clomethiazole** observed in preclinical models are primarily attributed to its GABAergic action, which theoretically counters excitotoxicity by enhancing inhibitory neurotransmission, thereby preventing neuronal damage caused by excessive excitatory neurotransmitters like glutamate [1]. Proposed mechanisms include reduction of glutamate-mediated excitotoxicity and potential modulation of glutamate transporter function [1]. However, the relationship between these various mechanisms and the drug's clinical efficacy remains an area of ongoing investigation, particularly given the mixed results from neuroprotection trials in human stroke patients [1] [8].

Therapeutic Applications and Clinical Profiles

Approved Clinical Indications

Clomethiazole is primarily approved for the management of alcohol withdrawal syndrome, particularly in several European countries where it is considered one of the most effective drugs for controlling withdrawal symptoms [1] [2] [7]. The drug is specifically indicated for treating acute alcohol withdrawal symptoms, including agitation, restlessness, and seizure prevention, with clinical guidelines recommending its use primarily in inpatient settings due to safety concerns [1] [2] [9]. Beyond alcohol withdrawal, **clomethiazole** is also used as a sedative and hypnotic, particularly in elderly patients, and for the management of agitation,

restlessness, and Parkinson's disease in this population [2] [3]. Its use as a potent sedative and anticonvulsant extends to specialized applications including treatment of pre-eclampsia and eclampsia, as well as supplemental sedation during neural blockade procedures [10] [9].

The typical oral dosing regimen for alcohol withdrawal involves an initial phase of three capsules (each containing 192 mg **clomethiazole** base) every 6 hours for 2 days, followed by a gradual reduction to a maintenance dose of one capsule every 6 hours [1]. For more severe cases requiring intravenous administration, protocols typically use 40-100 ml (320-800 mg) of a 0.8% solution administered over 10 minutes, with subsequent dose adjustments based on clinical response [1]. It is noteworthy that **clomethiazole** is not approved in the United States, where benzodiazepines represent the standard of care for alcohol withdrawal management [9].

Table 2: Clinical Applications and Dosing Regimens of **Clomethiazole**

Condition	Route	Dosing Regimen	Efficacy Notes
Alcohol Withdrawal	Oral	3 capsules (192 mg each) every 6 hours for 2 days, then taper	Considered one of most effective drugs for withdrawal symptoms [1]
Alcohol Withdrawal (severe)	IV	40-100 mL (320-800 mg) of 0.8% solution over 10 minutes, then adjust	Alternative to benzodiazepines [1]
Acute Ischemic Stroke	IV	68 mg/kg as 3-phase infusion over 24 hours	Benefit only in severe strokes (TACS subgroup) [1] [4]
Elderly Agitation/Insomnia	Oral	Individualized dosing, typically lower doses	Used when contraindications to preferred agents exist [2] [3]

Investigational Applications and Clinical Trial Evidence

Despite promising preclinical data, large clinical trials including the **Clomethiazole** Acute Stroke Study (CLASS) and CLASS-I involving over 1,500 patients with acute ischemic stroke failed to demonstrate significant efficacy in the general population [1] [4]. However, post-hoc analyses revealed a statistically

significant beneficial effect in specific patient subgroups, particularly those with severe baseline neurological deficits and those with total anterior circulation stroke (TACS), where 40.8% of **clomethiazole**-treated patients achieved relative functional independence compared to 29.8% of placebo-treated patients [1]. These findings suggest that patient selection and timing of administration may be critical factors influencing therapeutic outcomes in neuroprotective applications [1] [4].

Additional investigational uses have included studies in combination with tissue plasminogen activator (tPA) for acute ischemic stroke, though these trials also failed to demonstrate robust efficacy [1] [4]. Experimental evidence from animal models has suggested potential benefits in treating hemispatial neglect following stroke and possible applications in neurodegenerative conditions such as Alzheimer's disease, though these remain preclinical investigations [1] [8]. The exploration of **clomethiazole**'s neuroprotective properties continues through the development of novel analogues designed to separate its sedative effects from potential neuroprotective mechanisms [8].

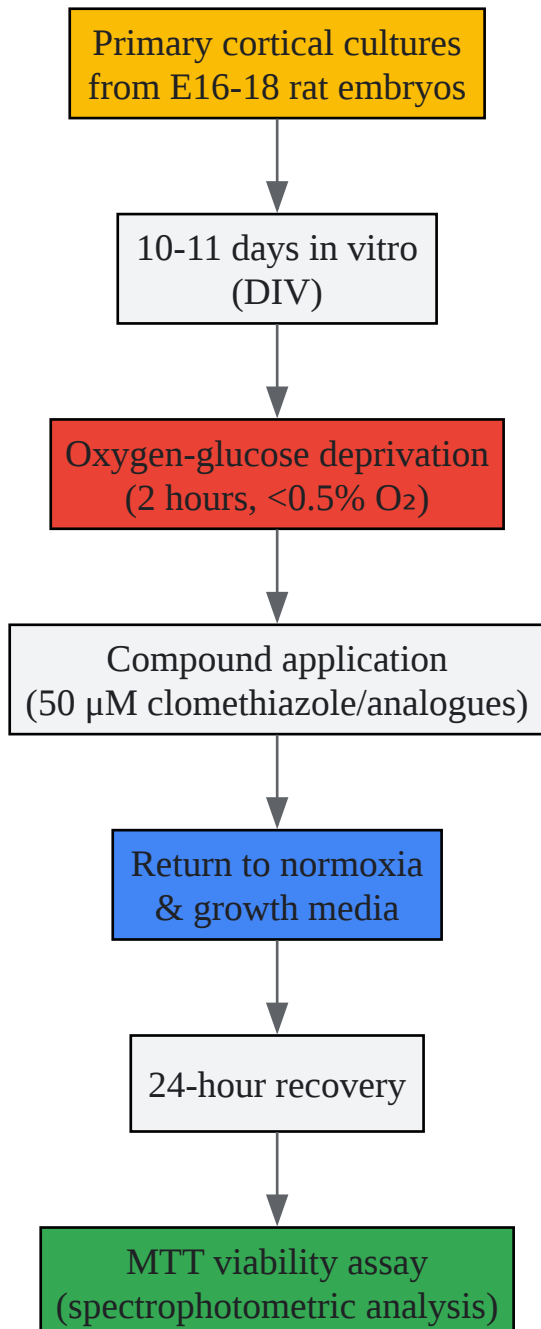
Experimental Research Methodologies

In Vitro Neuroprotection Assays

Standardized experimental protocols have been developed to evaluate the neuroprotective properties of **clomethiazole** and its analogues in controlled laboratory settings. Primary neuronal cultures are typically prepared from the cortex and hippocampus of E16-18 Sprague-Dawley rat embryos, plated at a density of 1×10^5 cells per well in poly-L-lysine coated 96-well plates, and maintained in Neurobasal media with B27 supplement (minus antioxidants for the final 3 days before assays) [8]. These cultures achieve >99.5% neuronal purity and are utilized at 10-11 days in vitro (DIV) for experimental manipulations [8].

The oxygen-glucose deprivation (OGD) model serves as a primary in vitro system for simulating ischemic conditions. In this protocol, culture media is replaced with a balanced salt solution (containing in mM: NaCl 116, CaCl₂ 1.8, MgSO₄ 0.8, KCl 5.4, NaH₂PO₄ 1, NaHCO₃ 14.7, HEPES 10), and cells are transferred to a sealed hypoxic chamber maintained at <0.5% oxygen tension with 5% CO₂/95% N₂ atmosphere for 2 hours [8]. Test compounds are typically added at 50 μ M concentration at the start of the OGD period and maintained throughout media changes. For GABA_A receptor blockade studies, picrotoxin (100 μ M) is added 1 hour before OGD induction and maintained throughout the experiment [8]. Following the 2-hour OGD

period, cells are returned to normoxic conditions and resupplied with growth media. Cell viability is assessed 24 hours later using the MTT assay, which measures mitochondrial reductase activity through conversion of thiazolyl blue tetrazolium bromide to formazan crystals, quantified spectrophotometrically at $\lambda = 570$ nm with reference at $\lambda = 630$ nm [8].



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In vitro OGD experimental workflow

In Vivo Stroke Models and Behavioral Assessment

Preclinical neuroprotection studies of **clomethiazole** have employed various animal models of cerebral ischemia, including transient and permanent middle cerebral artery occlusion (MCAO) in rodents and non-human primates [1] [8]. These models allow for comprehensive assessment of neuroprotection through histological, biochemical, and functional outcome measures lasting up to 90 days post-ischemia [1]. Typical study designs involve administration of **clomethiazole** at varying doses (often 68-75 mg/kg) initiated at different time points following ischemia induction to establish therapeutic windows [1] [4].

Functional outcomes in animal models are assessed using species-appropriate behavioral tests. For rodents, these include motor function scales, sensory neglect tests, and cognitive assessments such as the Morris water maze [1] [8]. In non-human primate studies, **clomethiazole** has been evaluated for its effects on neglect behavior following experimentally induced unilateral stroke, with demonstrated improvements in functional recovery [1]. Histological outcomes typically involve quantification of infarct volume using staining techniques such as TTC (2,3,5-triphenyltetrazolium chloride) or cresyl violet, along with immunohistochemical markers of neuronal survival and inflammatory response [1] [8]. These multifaceted assessment approaches have consistently demonstrated neuroprotective effects in animal models, despite the mixed results in human clinical trials [1].

Safety Profile and Current Research Directions

Adverse Effects and Toxicity Considerations

The safety profile of **clomethiazole** is characterized by several important considerations, with sedation representing the most frequently reported adverse effect across clinical trials [1] [4]. In the **Clomethiazole Acute Stroke Study (CLASS)**, excessive sedation led to treatment withdrawal in 15.6% of patients, highlighting this as the primary dose-limiting side effect [1]. Additional common adverse effects include drowsiness, dizziness, ataxia, and gastrointestinal disturbances such as nausea and vomiting [2] [6]. The drug also carries risks of memory deficits and respiratory depression, particularly at higher doses or in patients with concomitant respiratory conditions [1] [2].

A significant concern with **clomethiazole** is its potential for toxicity in overdose situations, which can be fatal particularly when combined with alcohol [2]. Unlike benzodiazepine overdoses which can be reversed with flumazenil, **clomethiazole** overdose has no specific antidote, requiring supportive care including mechanical ventilation until the drug is eliminated [2]. Long-term use can lead to tolerance and physical dependence, with abrupt withdrawal producing symptoms similar to alcohol or barbiturate withdrawal [2]. These safety concerns have led to recommendations that **clomethiazole** be used primarily in controlled inpatient settings, particularly for patients with elevated risk for drug abuse or those with significant hepatic impairment that may alter drug metabolism [1] [2].

Novel Analogues and Future Research Directions

Current research on **clomethiazole** has shifted toward developing novel analogues that retain its neuroprotective properties while minimizing sedative side effects and toxicity concerns [8]. Structure-activity relationship studies have demonstrated that neuroprotection against various insults is maintained even with substantial chemical modification of the parent **clomethiazole** structure [8]. Research has identified two distinct mechanistic classes: GABA_a-dependent neuroprotection (exemplified by analogue GN-28) and GABA_a-independent neuroprotection (exemplified by GN-38) [8]. These compounds represent valuable chemical probes for understanding and refining neuroprotective mechanisms independent of sedative effects.

The development of nomethiazoles (NMZMs) represents another innovative approach, involving the addition of a nitrate group to the methylthiazole pharmacophore of **clomethiazole** [9]. These compounds aim to combine GABA potentiation with nitric oxide-mediated neuro-modulatory effects, demonstrating broad anticonvulsant activity in both electroshock and chemical seizure models, along with pro-cognitive and neuroprotective effects in animal models [9]. One such compound, Revivo-5061, has shown promise in reactivating CREB, restoring synaptic plasticity, and reducing TNF levels in Alzheimer's disease models, suggesting potential applications in neurodegenerative disorders beyond stroke [9]. These research directions reflect ongoing efforts to leverage **clomethiazole**'s neuroprotective mechanisms while addressing its clinical limitations through novel chemical entities.

Conclusion

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